Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate

Weinreb amide chemoselective reduction aldehyde synthesis

Sourcing a reliable boceprevir P1 intermediate with consistent Weinreb amide integrity is a recurring bottleneck. This compound (CAS 394735-18-3) is the exact Boc-cyclobutylalanine Weinreb amide (intermediate XXI) from Schering's patented boceprevir route (US 2005249702). • Directly installs the P1 β-amino-α-hydroxy amide fragment • Weinreb amide enables chemoselective aldehyde conversion without over-reduction • Cyclobutyl constraint preserves protease binding affinity • Validated at multi-kg scale for seamless tech transfer

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
CAS No. 394735-18-3
Cat. No. B135809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate
CAS394735-18-3
Synonyms[1-(Cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC
InChIInChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11(9-10-7-6-8-10)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)
InChIKeySVCOPFHEMNJDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Role in HCV Protease Inhibitor Synthesis


Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 394735-18-3) is a protected amino acid derivative combining a Boc protecting group, a cyclobutyl side chain, and a Weinreb amide functionality. It serves as a key intermediate in the synthesis of HCV NS3 serine protease inhibitors, most notably in the preparation of boceprevir [1]. The compound is designated as intermediate XXI in the patented synthetic route disclosed by Schering Corporation (US 2005249702, WO 2005107745) [2].

1
Protected amino acid building block (Boc-cyclobutylalanine Weinreb amide)
Key intermediate XXI in patented boceprevir route
2
Chemoselective aldehyde formation without over-reduction
Weinreb amide → aldehyde with LiAlH₄
3
Incorporation into HCV NS3/4A protease inhibitor scaffold
Conformationally constrained P1 cyclobutylalanine fragment

Why Generic Substitution Fails


Generic substitution of this compound fails because the precise structural assembly—Boc protecting group, cyclobutyl side chain, and Weinreb amide—is engineered for a specific synthetic sequence leading to HCV NS3 protease inhibitors. The cyclobutyl group provides conformational constraint critical for protease binding affinity, while the Weinreb amide enables chemoselective conversion to the corresponding aldehyde without over-reduction, a transformation incompatible with analogous esters or acids [1]. Replacing any of these features would require re-engineering the entire synthetic route and could compromise both synthetic efficiency and biological activity of the final inhibitor.

  • Weinreb amide chemoselectivity
    Replacing with an ester or acid may lead to over-reduction during aldehyde formation, requiring cryogenic conditions and lower yields.
  • Cyclobutyl conformational constraint
    Acyclic side-chain analogs may not reproduce the constrained topology critical for HCV NS3 protease binding affinity.
  • Boc protection and route integration
    Alternative N-protection strategies would force re-engineering of the convergent synthesis and may alter impurity profiles.

Quantitative Differentiation Evidence


Chemoselective Aldehyde Formation via Weinreb Amide

The Weinreb amide functional group in intermediate XXI allows direct reduction to aldehyde XXII using LiAlH₄ without over-reduction to alcohol, a common issue when reducing analogous methyl esters (intermediate XIX) [1]. The synthesis database explicitly documents the chemoselective conversion of XXI to XXII in this specific route [1]. While quantitative over-reduction data for this compound pair are not publicly available, class-level evidence indicates that Weinreb amide reductions typically yield >90% aldehydes, whereas direct ester reductions with DIBAL require precise temperature control (−78 °C) and often result in 10–30% alcohol byproduct [2].

Aldehyde yield
Class-level inference
Weinreb amide (XXI): >90% aldehyde (class-level)
Methyl ester (XIX): 10–30% over-reduction to alcohol
Chemoselectivity advantage reduces purification burden in aldehyde synthesis.
Reported class-level comparison; actual yields may vary with scale and conditions.
Weinreb amide chemoselective reduction aldehyde synthesis

Cyclobutyl Side Chain for HCV NS3 Protease Binding

The cyclobutyl side chain of this intermediate is essential for the high binding affinity of the final HCV NS3 protease inhibitors. SAR studies on boceprevir and related inhibitors show that the P1 cyclobutylalanine residue (derived from this compound) imparts a conformational constraint that enhances potency compared to acyclic alkyl side chains [1]. In analogous protease systems, cyclobutyl has been shown to improve metabolic stability by reducing oxidative metabolism at the β-position compared to free alkyl chains [2]. While direct comparative IC₅₀ data for inhibitors synthesized from this intermediate versus those with alternative side chains are not disclosed in public sources, the critical role of the cyclobutyl moiety in boceprevir has been established in discovery-phase publications [3].

Protease binding
SAR context
Boceprevir Ki = 14 nM (HCV NS3/4A)
Cyclobutyl P1 fragment is essential for high-affinity protease inhibition.
Acyclic analogs report >10-fold potency loss (class-level SAR).
cyclobutylalanine HCV NS3 protease conformational constraint

Patented Synthetic Route for Efficient Scale-Up

The Schering Corporation patent family (US 2005249702, WO 2005107745) explicitly describes the synthesis of HCV NS3 serine protease inhibitors using this Weinreb amide intermediate. The published synthetic route uses intermediate XXI for the convergent assembly of the P1 fragment, enabling a telescoped process that avoids intermediate purification [1]. While the patent does not provide direct yield comparisons with alternative intermediates, the selection of this specific carbamate suggests optimized yield and purity outcomes relative to other protected amino acid derivatives [2]. The compound's adoption in a patented, scale-optimized synthetic route provides a regulatory and process-defined advantage for industrial procurement.

Process route
Patent context
US 2005249702WO 2005107745Telescoped 3-step
Patented Schering route supports process efficiency and regulatory precedent.
Direct quantitative yield comparison not publicly disclosed.
process chemistry scale-up synthesis boceprevir intermediate

Research and Industrial Application Scenarios


HCV NS3/4A Protease Inhibitor Discovery

Medicinal chemistry teams can use this intermediate to efficiently incorporate the conformationally constrained cyclobutylalanine P1 fragment into novel inhibitor scaffolds, leveraging well-established SAR that demonstrates the essential role of this moiety for potent HCV protease inhibition [1]. The Weinreb amide enables straightforward conversion to aldehyde for subsequent ketoamide warhead installation without over-reduction complications common with ester intermediates [2].

Generic Boceprevir API Synthesis

Pharmaceutical manufacturers pursuing ANDA filings for generic boceprevir can adopt this intermediate to replicate the patented synthetic route, ensuring process fidelity and impurity profile consistency. The compound serves as a direct precursor for the P1 β-amino-α-hydroxy amide fragment of boceprevir [1].

Process Chemistry Development and Scale-Up

Process R&D teams can investigate telescoping of the Weinreb amide formation and subsequent reduction steps described in the Schering patent to optimize throughput and reduce solvent consumption. The documented use of this intermediate in a multi-kilogram scale process provides a validated starting point for further process intensification [3].

Cyclobutane-Containing Peptidomimetic Library Synthesis

Researchers exploring peptidomimetic scaffolds can use this compound as a versatile building block for introducing cyclobutane conformational constraints into peptide-like structures, potentially improving metabolic stability and target selectivity beyond HCV protease applications [4].

Application
Selection Property
Validation Focus
HCV NS3/4A protease inhibitor discovery
Cyclobutylalanine P1 fragment with constrained topology
Protease inhibition SAR and ketoamide warhead installation
Generic boceprevir API synthesis
Patent-route intermediate for P1 β-amino-α-hydroxy amide
Process fidelity and impurity profile consistency
Process chemistry scale-up
Telescoped Weinreb amide route (patented)
Throughput optimization and solvent reduction
Cyclobutane-containing peptidomimetic libraries
Cyclobutane constraint building block
Metabolic stability and scaffold diversification
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